(1R,2S)-2-aminocyclohexanol

Description

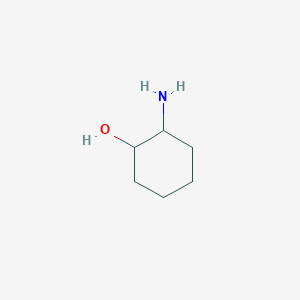

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization Reaction: Formation of the Oxazoline Intermediate

The patented three-step cascade begins with cyclohexene as the starting material, mixed with acetonitrile/water and reagents such as N-halosuccinimide (NXS) or acetylated haloamines (CH₃CONHX) in the presence of a Lewis acid catalyst. Boron-based catalysts, including tris(pentafluorophenyl)borane [B(C₆F₅)₃] or boron trifluoride etherate (BF₃·Et₂O), facilitate the formation of an oxazoline intermediate (Intermediate 2) via electrophilic activation of the halide. Reaction temperatures span 0–90°C, with optimal yields achieved at 25–50°C. This step avoids the use of hazardous reagents like thionyl chloride, which are common in older methodologies.

Key Data:

| Parameter | Condition |

|---|---|

| Catalyst | B(C₆F₅)₃ or BF₃·Et₂O |

| Solvent | Acetonitrile/water (3:1 v/v) |

| Temperature | 0–90°C (optimal: 25–50°C) |

| Yield (Intermediate 2) | 85–92% |

Ring-Opening Reaction: Alcoholysis to Amino Alcohol

Intermediate 2 undergoes alcoholysis in methanol, ethanol, or isopropanol, catalyzed by dimethyl sulfide (Me₂S) or similar nucleophilic agents. The reaction proceeds via nucleophilic attack at the oxazoline’s electrophilic carbon, yielding Intermediate 3, a racemic cis-2-aminocyclohexanol precursor. Post-reaction, hydrogen peroxide oxidizes residual Me₂S to dimethyl sulfoxide (DMSO), which is removed via aqueous extraction. Reduced pressure distillation isolates Intermediate 3 in 78–85% yield.

Comparative Solvent Efficiency:

| Alcohol Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methanol | 4 | 85 |

| Ethanol | 5 | 82 |

| Isopropanol | 6 | 78 |

Resolution via Diastereomeric Salt Formation

The final step employs L-di-p-toluoyl tartaric acid (L-DBTA) to resolve racemic Intermediate 3 into enantiomerically pure (1R,2S)-2-aminocyclohexanol. A 1:1 molar ratio of L-DBTA to Intermediate 3 in ethanol induces selective crystallization of the (1R,2S)-diastereomer salt. Acidification with HCl followed by alkaline extraction liberates the free amine, achieving >99% enantiomeric excess (ee).

Optimized Resolution Parameters:

| Parameter | Condition |

|---|---|

| Resolving Agent | L-DBTA (1.0 equiv) |

| Solvent | Ethanol |

| Crystallization Temp | 0°C (gradient cooling) |

| Final ee | >99% |

Traditional vs. Modern Synthetic Routes

Classical Benzylamine-Based Approach

Prior methods relied on trans-2-benzylaminocyclohexanol as a precursor, involving benzoylation, oxazoline formation with thionyl chloride, and hydrochloric acid hydrolysis to yield a cis/trans mixture (8:1 ratio). Chiral resolution via mandelic acid and column chromatography provided this compound in 45–50% overall yield. This route’s drawbacks include lengthy steps, low scalability, and reliance on chromatography.

Advancements in Industrial Scalability

The modern cascade method eliminates chromatography and reduces steps from six to three, improving yield (75–80% overall) and throughput. A side-by-side comparison underscores its advantages:

Process Comparison Table:

Case Study: Gram-Scale Synthesis

Experimental Execution

In a representative example, cyclohexene (0.05 mol) reacted with N-bromosuccinimide (NXS) in acetonitrile/water catalyzed by B(C₆F₅)₃ at 50°C for 6 hours, yielding Intermediate 2 (18.8 g, 92%). Methanolysis with Me₂S at 65°C for 4 hours produced Intermediate 3 (15.2 g, 85%). Resolution with L-DBTA in ethanol afforded 5.8 g of this compound hydrochloride (75% yield, >99% ee).

Characterization Data:

Analyse Des Réactions Chimiques

Primary Reaction Types

The compound participates in reactions typical of amines and alcohols, with stereochemical influences altering outcomes compared to trans isomers.

Mechanistic Insights

- Intramolecular Hydrogen Bonding : The cis arrangement enables H-bonding between NH₂ and OH groups, stabilizing transition states and reducing accessibility for dialkylation.

- Neighboring Group Participation : Hydroxyl groups facilitate O-acetylation or epoxide formation via nucleophilic attack .

- Enzymatic Interactions : Acts as a substrate mimic in polyketide synthase systems, enabling single C2 elongation in biosynthetic pathways.

Comparative Reactivity with Isomers

Case Studies

-

Synthesis of Enantiopure Derivatives :

A three-step industrial process (cyclization, ring-opening, resolution) achieves >99% enantiomeric purity using L-DBTA as a resolving agent . Key conditions: -

Oxazoline Formation :

Reaction with SOCl₂ yields chloroamine intermediates, critical for synthesizing antimicrobial agents .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of (1R,2S)-2-aminocyclohexanol can be categorized into several key areas:

Chemistry

- Chiral Building Block : It serves as a crucial chiral building block in the synthesis of complex organic molecules. Its chirality is essential for creating pharmaceuticals with specific stereochemical configurations.

- Asymmetric Synthesis : The compound has been employed in asymmetric synthesis reactions, enhancing enantioselectivity in various chemical transformations.

Biology

- Enzyme Mechanisms : Research has demonstrated that this compound interacts with type II polyketide synthase-like enzymes (AmcF–AmcG), which are integral to the biosynthesis of cispentacin. This interaction is vital for understanding metabolic pathways and enzyme functions.

- Protein-Ligand Interactions : Its ability to act as a ligand allows it to modulate the activity of various proteins and enzymes, influencing biochemical pathways.

Medicine

- Drug Development : The compound is investigated for its therapeutic potential, particularly in synthesizing drugs targeting neurological disorders and other conditions. Its role as an intermediate in pharmaceutical synthesis highlights its importance in medicinal chemistry.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating potential for anticancer drug development.

Industry

- Chemical Production : It is utilized in producing chiral catalysts and liquid crystals, showcasing its versatility beyond academic research.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and its related compounds:

| Compound Name | Configuration | Unique Features |

|---|---|---|

| This compound | Chiral | Interacts with specific enzymes |

| (1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |

| (1R,2R)-2-Aminocyclohexanol | Stereoisomer | Exhibits different substitution patterns |

| cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |

The unique cis configuration of this compound allows it to form N-monoalkylated products when reacted with smaller alkylating agents due to strong intramolecular hydrogen bonding between its hydroxyl and amino groups.

Enzyme Interaction Study

A significant study demonstrated that this compound acts as a substrate for specific polyketide synthases. This interaction was crucial for understanding the biosynthesis of complex natural products, emphasizing the compound's role in metabolic engineering.

Chiral Catalysis Research

In catalytic applications, this compound has been utilized as a chiral catalyst in asymmetric synthesis. Research indicated that it could enhance enantioselectivity in reactions involving aziridines, showcasing its utility in organic synthesis.

Cancer Research Insights

Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. These findings highlight the potential for developing novel anticancer agents based on this compound's structure.

Mécanisme D'action

The mechanism of action of cis-2-aminocyclohexanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

trans-2-Aminocyclohexanol: The trans isomer where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring.

Cyclohexanol: A simpler compound with only a hydroxyl group attached to the cyclohexane ring.

Uniqueness: (1R,2S)-2-aminocyclohexanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry makes it particularly valuable in the synthesis of chiral molecules and in applications requiring specific molecular interactions .

Activité Biologique

(1R,2S)-2-aminocyclohexanol is a chiral compound with significant biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological interactions, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.

This compound is characterized by its unique stereochemistry, which influences its reactivity and biological interactions. It contains both an amino group and a hydroxyl group, enabling it to form hydrogen bonds and participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Notably, it has been shown to interact with type II polyketide synthase-like enzymes (AmcF–AmcG), which are involved in the biosynthesis of cispentacin. This interaction plays a crucial role in metabolic pathways, particularly in the formation of key intermediates essential for various biological processes.

Table 1: Comparison with Related Compounds

| Compound Name | Configuration | Unique Features |

|---|---|---|

| This compound | Chiral | Interacts with specific enzymes |

| (1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |

| (1R,2R)-2-Aminocyclohexanol | Stereoisomer | Exhibits different substitution patterns |

| cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to modulate enzyme activity. For instance, it has been investigated as a potential intermediate in drug synthesis targeting neurological disorders. Its role as a ligand in biochemical assays further supports its utility in medicinal chemistry.

Case Studies

- Enzyme Interaction : A study demonstrated that this compound acts as a substrate for certain polyketide synthases. This interaction was crucial for understanding the biosynthesis of complex natural products.

- Chiral Catalysis : In catalytic applications, this compound has been utilized as a chiral catalyst in asymmetric synthesis. Research showed that it could enhance enantioselectivity in reactions involving aziridines .

- Cancer Research : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Q. Advanced

- Amide vs. ester linkages : Amides (e.g., 38) show higher potency (IC50 < 100 nM) due to improved hydrogen bonding with receptor residues .

- Heterocyclic substituents : Pyran derivatives (e.g., 4o) reduce hERG inhibition (IC50 > 15 μM) while maintaining efficacy in fear-conditioning models .

- Steric hindrance : Bulky groups (e.g., bromo-nicotinamide) enhance selectivity for M1 over M2/M4 subtypes .

What solubility and stability considerations are critical when handling this compound in experimental settings?

Q. Basic

- Solubility : Highly soluble in water and polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hexane .

- Stability : Store at 2–8°C under inert atmosphere; avoid prolonged exposure to light or oxidizing agents to prevent decomposition .

How do researchers reconcile discrepancies in reported biological activities of this compound derivatives across studies?

Q. Advanced

- Standardized assays : Use cell lines with consistent M1 receptor expression levels (e.g., CHO-K1) and calcium flux assays .

- Metabolic profiling : Assess liver microsome stability to identify rapid degradation pathways .

- Enantiomeric verification : Re-test compounds with confirmed chiral purity to rule out activity differences due to contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.